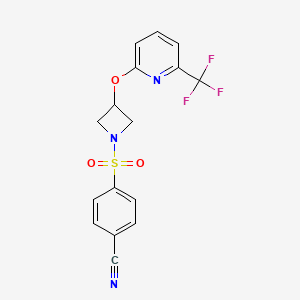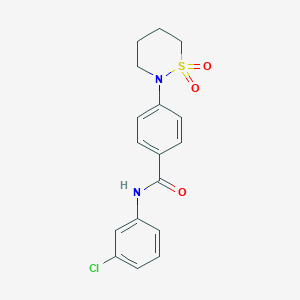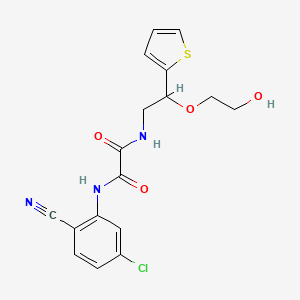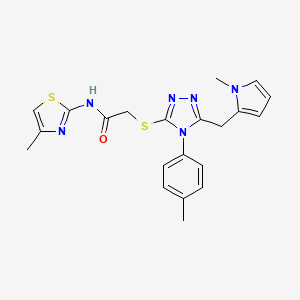
4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, a pyridin-2-yl group, an azetidin-1-yl group, a sulfonyl group, and a benzonitrile group12.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. However, without specific literature or patents describing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis3.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule4.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the trifluoromethyl group is generally quite stable but can participate in certain types of reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity1.Scientific Research Applications
Synthesis and Chemical Properties
- Development of Novel Compounds : Research efforts have focused on synthesizing novel compounds by exploring the reactivity of related azetidinone and pyrrolidine derivatives, aiming to produce substances with unique chemical and physical properties. The synthesis of new 4-(trifluoromethyl)pyrrolidines containing various substituents showcases the exploration of chemical reactivity and potential applications in developing new materials or drugs (Markitanov et al., 2016).
Biological Activity and Applications
- Antimicrobial and Anticancer Potentials : Compounds related to 4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile have been evaluated for their biological activities. For instance, novel N-(guanidinyl)benzenesulfonamides showed promising anticancer activity against human tumor breast cell lines, suggesting potential for development as anticancer agents (Ghorab et al., 2014). Furthermore, azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives were synthesized and exhibited antimicrobial activities, highlighting the therapeutic potential of these compounds (Shah et al., 2014).
Advanced Materials and Catalysis
- Innovative Synthetic Methods : Research into the reactivities and synthesis of related sulfonyl compounds, such as sulfonyl azides, has led to the development of new methods for diazo transfer and azidation, which are crucial for synthesizing a variety of chemical products and materials. These methods have broad applications in material science, pharmaceuticals, and organic synthesis (Katritzky et al., 2008).
Safety And Hazards
Without specific toxicity data for this compound, it’s hard to provide detailed safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions5.
Future Directions
The study of this compound could be of interest in various fields, depending on its biological activity. For example, if it shows activity against a particular biological target, it could be further optimized and studied as a potential therapeutic agent3.
Please note that this is a general analysis based on the structural components of the compound. For a more accurate and detailed analysis, specific studies and experimental data on the compound would be needed.
properties
IUPAC Name |
4-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3S/c17-16(18,19)14-2-1-3-15(21-14)25-12-9-22(10-12)26(23,24)13-6-4-11(8-20)5-7-13/h1-7,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHDVKZPKLCDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate](/img/structure/B2728962.png)
![N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide](/img/structure/B2728963.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide](/img/structure/B2728965.png)
![7-(3-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2728966.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728971.png)
![N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2728972.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide](/img/structure/B2728979.png)
![5'-(3,5-Dicarboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B2728980.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2728981.png)
![1-[(2,5-Dimethylphenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one](/img/structure/B2728983.png)
